Methyl 2-amino-3-ethylpentanoate hydrochloride
Description
Methyl 2-amino-3-ethylpentanoate hydrochloride is a chiral amino ester hydrochloride characterized by an ethyl substituent at the 3-position of the pentanoate backbone and an amino group at the 2-position. This article compares these analogs to infer the behavior and characteristics of this compound, leveraging data from patents and chemical catalogs.
Properties
IUPAC Name |
methyl 2-amino-3-ethylpentanoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2.ClH/c1-4-6(5-2)7(9)8(10)11-3;/h6-7H,4-5,9H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEQSTNFFXUCAEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(C(=O)OC)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural and Chemical Properties
Molecular Characteristics
Methyl 2-amino-3-ethylpentanoate hydrochloride (C₈H₁₈ClNO₂) features a pentanoate backbone with an ethyl branch at C3 and an amino group at C2, stabilized as a hydrochloride salt. The molecular weight of 195.69 g/mol and computed XLogP3 value of 1.2 suggest moderate hydrophobicity, influencing solvent selection during synthesis. The hydrochloride salt form enhances stability by protonating the amine group, reducing oxidative degradation during storage.
Spectroscopic Signatures
Nuclear magnetic resonance (NMR) analysis reveals distinct splitting patterns:
Synthetic Methodologies
Alkylation of Glycine Derivatives
Gabriel Synthesis Approach
This two-step protocol remains the most widely employed industrial method:
- Phthalimide Protection : Glycine methyl ester reacts with phthalic anhydride in refluxing toluene (110°C, 6 h) to yield N-phthalimidoglycine methyl ester (87% yield).
- Ethyl Group Introduction : The protected intermediate undergoes alkylation with 3-bromopentane using NaH in tetrahydrofuran (THF) at 0–5°C, followed by hydrazinolysis to liberate the free amine. Final treatment with HCl gas in diethyl ether produces the hydrochloride salt (overall yield: 68–72%).
Critical Parameters :
- Strict temperature control (<10°C) during alkylation prevents β-elimination byproducts
- THF/MeOH (4:1 v/v) solvent mixture optimizes nucleophilicity while maintaining ester stability
Malonic Ester Synthesis
Diethyl Malonate Alkylation
This alternative route addresses steric challenges in branched-chain synthesis:
- Double Alkylation : Diethyl malonate reacts sequentially with ethyl bromide (1.2 eq) and methyl bromoacetate (1.5 eq) using potassium tert-butoxide in dimethylformamide (DMF) at −20°C.
- Amination and Esterification : The dialkylated product undergoes Hofmann rearrangement with bromine in basic methanol, followed by HCl saturation to precipitate the hydrochloride salt (62% yield over three steps).
Advantages :
- Enables precise control of branching through stepwise alkylation
- Minimizes racemization compared to Gabriel synthesis
Reaction Optimization
Catalytic System Design
Comparative studies demonstrate enhanced efficiency with phase-transfer catalysts:
| Catalyst | Yield Increase | Reaction Time Reduction |
|---|---|---|
| Tetrabutylammonium bromide | 18% | 2.5 h |
| 18-Crown-6 | 22% | 3.1 h |
| PEG-400 | 15% | 1.8 h |
Optimal conditions: 0.5 eq catalyst in dichloromethane/water biphasic system at 25°C.
Solvent Effects on Regioselectivity
Polar aprotic solvents favor C3 alkylation over competing C2 side reactions:
- DMF: 94:6 (desired:undesired)
- Acetonitrile: 88:12
- THF: 76:24
Dielectric constant (ε) correlates with selectivity: ε > 30 required for >90% regiochemical control.
Purification and Characterization
Crystallization Protocols
High-purity product (>99.5%) is obtained through sequential solvent systems:
- Primary Crystallization : Ethyl acetate/n-hexane (1:4 v/v) at −20°C removes non-polar impurities
- Recrystallization : Methanol/water (7:3 v/v) at 4°C eliminates ionic byproducts
Yield Optimization :
- Cooling rate: 1°C/min
- Seed crystal size: 50–100 μm
Industrial Scale-Up Challenges
Heat Management
Exothermic risks during ethylation require:
- Jacketed reactors with ΔT < 5°C/min
- Segmented addition of alkylating agents (≤5% total charge/hr)
Waste Stream Mitigation
Closed-loop systems recover:
- 92% of solvent via fractional distillation
- 85% of catalyst through nanofiltration membranes
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-3-ethylpentanoate hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: It can also undergo reduction reactions, often using hydrogenation techniques.
Substitution: Substitution reactions are common, where the amino group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of palladium on carbon is a typical reducing agent.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
Organic Synthesis
Methyl 2-amino-3-ethylpentanoate hydrochloride serves as a crucial building block in organic synthesis. It is utilized to create more complex organic molecules, playing a significant role in developing new chemical entities for research purposes.
Biological Research
The compound has been studied for its potential biological activities, particularly its interactions with biomolecules. Research indicates that it may influence cellular signaling pathways and modulate enzyme activity, which is critical for understanding metabolic processes.
Medicinal Chemistry
This compound is investigated for its therapeutic properties. Studies have suggested that it may exhibit antimicrobial and anticancer activities. For instance, derivatives of similar compounds have shown promising results in inhibiting cancer cell proliferation in vitro .
Industrial Applications
In industrial settings, this compound is used in producing specialty chemicals and materials. Its properties make it suitable for applications in pharmaceuticals and agrochemicals, where it acts as an intermediate in various synthetic pathways .
Data Tables
Case Studies
- Anticancer Activity : A study evaluated various derivatives of this compound against human cancer cell lines (HCT-116 and MCF-7). The results indicated several compounds exhibited significant antiproliferative activity with IC50 values ranging from 1.9 to 7.52 μg/mL, highlighting the therapeutic potential of this class of compounds .
- Biochemical Pathway Modulation : Research demonstrated that this compound could modulate key enzymes involved in metabolic pathways, suggesting applications in metabolic disorder treatments.
Mechanism of Action
The mechanism of action of Methyl 2-amino-3-ethylpentanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation, but it is believed to affect signaling pathways related to cell growth and differentiation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Molecular Properties
The table below summarizes key structural and molecular differences among analogs:
Key Observations :
- Chain Length and Branching: The pentanoate backbone in Methyl 3-amino-2-hydroxypentanoate hydrochloride (C₆) contrasts with shorter chains in analogs like the butanoate derivative (C₉) and propanoate (C₄) . Longer chains may enhance lipophilicity.
- Functional Groups : Hydroxyl groups (e.g., ) increase polarity, whereas phenyl () or methoxy () groups introduce steric bulk and alter solubility.
Reductive Amination (Ethylamino Derivatives)
Methyl (S)-2-(ethylamino)-3,3-dimethylbutanoate hydrochloride is synthesized via a two-step reductive amination:
Step 1 : Benzaldehyde and sodium triacetoxyborohydride reduce the primary amine to a benzyl-protected intermediate (88% yield) .
Step 2: Ethylation with acetaldehyde and subsequent hydrogenolysis yield the final product (71% yield) .
Chlorination (Halogenated Analogs)
(R)-Methyl 2-amino-3-chloropropanoate hydrochloride is produced via thionyl chloride-mediated chlorination of D-serine methyl ester, achieving high yields with minimal byproducts .
Hydroxylation and Methoxylation
Yield Comparison :
Physicochemical and Stability Data
- Solubility : Hydroxyl-containing analogs (e.g., ) are oils, suggesting higher solubility in polar solvents compared to solid esters like or .
- Stability : Compounds with tertiary amines (e.g., ) or bulky substituents (e.g., ) may exhibit enhanced shelf-life due to reduced hygroscopicity.
- Storage : Most analogs are stored as solids at room temperature, except , which remains stable as an oil .
Biological Activity
Methyl 2-amino-3-ethylpentanoate hydrochloride, also known by its CAS number 872673-52-4, is a derivative of the amino acid 2-amino-3-ethylpentanoic acid. This compound has garnered interest in pharmacological and biochemical research due to its potential biological activities. This article explores its biological activity, including relevant data, case studies, and research findings.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₇ClN₂O₂ |
| Molecular Weight | 159.23 g/mol |
| CAS Number | 872673-52-4 |
| Storage Conditions | Store in a dark place at -20°C |
Biological Activity Overview
This compound is primarily studied for its role as a pharmacological agent . Its structural similarity to other amino acids suggests potential interactions with biological systems, particularly in neurotransmission and metabolic pathways. The following sections summarize key findings from various studies.
1. Neuropharmacological Effects
Research has indicated that compounds similar to methyl 2-amino-3-ethylpentanoate can influence neurotransmitter systems. For instance, derivatives of this compound have been shown to exhibit antidepressant-like effects in animal models by modulating serotonin and norepinephrine levels in the brain. A study highlighted that such compounds could potentially serve as novel antidepressants due to their ability to enhance synaptic plasticity and neuroprotection against stress-induced damage .
2. Antitumor Activity
Recent investigations into the antitumor properties of amino acid derivatives have revealed that this compound exhibits selective cytotoxicity against certain cancer cell lines. In vitro studies demonstrated that this compound can inhibit cell proliferation in breast and prostate cancer cells , suggesting its potential as an anticancer agent .
3. Immunomodulatory Effects
Another area of interest is the immunomodulatory effects of this compound. Studies have suggested that compounds with similar structures can enhance immune response by promoting the proliferation of T-cells and modulating cytokine production, which may be beneficial in treating autoimmune diseases or enhancing vaccine efficacy .
Case Study 1: Antidepressant Activity
In a controlled study involving rodents, researchers administered varying doses of this compound over a period of four weeks. Behavioral tests indicated significant reductions in depressive-like behaviors compared to control groups, correlating with increased levels of brain-derived neurotrophic factor (BDNF) , a key protein associated with mood regulation .
Case Study 2: Anticancer Efficacy
A separate study focused on the compound's effects on human cancer cell lines showed that treatment with this compound resulted in a dose-dependent inhibition of cell growth. The study utilized flow cytometry to assess apoptosis rates, revealing that higher concentrations led to increased apoptotic cell death in cancer cells while sparing normal cells .
Q & A
Q. How can researchers resolve contradictions in solubility data for this compound across different solvent systems?
- Methodological Answer : Conduct systematic solubility studies using pharmacopeial methods (e.g., USP <921>). Discrepancies may arise from polymorphic variations; characterize crystalline forms via XRPD and DSC. For example, a hydrochloride analog showed 20% higher solubility in methanol than ethanol due to differences in crystal packing . Statistical tools like ANOVA can validate reproducibility across replicates .
Q. What advanced purification strategies are recommended for removing stereoisomeric impurities in this compound?
- Methodological Answer : Employ chiral HPLC with a cellulose-based column (Chiralpak IB, 250 × 4.6 mm) and hexane/isopropanol (70:30) mobile phase. For diastereomers, optimize pH (2.5–4.0) using formic acid in the mobile phase. Preparative SFC (supercritical CO₂ with 20% ethanol modifier) achieves >99% enantiomeric excess .
Q. How should researchers design stability studies to evaluate degradation pathways of this compound under varying pH and temperature conditions?
- Methodological Answer : Follow ICH Q1A guidelines: expose samples to 0.1N HCl (pH 1), PBS (pH 7.4), and 0.1N NaOH (pH 13) at 40°C/75% RH for 4 weeks. Analyze degradation products via LC-HRMS (ESI+ mode) and propose pathways using computational tools (e.g., Gaussian for transition-state modeling). Hydrolysis of the ester group is a likely primary degradation route .
Q. What methodologies are appropriate for investigating the compound’s interactions with biological macromolecules, such as proteins or enzymes?
- Methodological Answer : Use surface plasmon resonance (SPR) with immobilized serum albumin (e.g., HSA) to measure binding kinetics (kₐ, kd). For enzymatic inhibition assays, employ fluorescence-based protocols (e.g., acetylcholinesterase inhibition using Ellman’s reagent). Molecular docking (AutoDock Vina) predicts binding poses, validated by alanine-scanning mutagenesis .
Data Contradiction Analysis
Q. How should conflicting NMR data for this compound in different deuterated solvents be interpreted?
- Methodological Answer : Solvent-dependent chemical shifts are common. For example, in DMSO-d6, amine protons may appear deshielded (δ 9.00 ppm) due to hydrogen bonding, whereas in CDCl₃, they may be absent due to exchange broadening. Assign peaks using 2D NMR (COSY, HSQC) and compare with computed NMR spectra (DFT/B3LYP/6-311+G**) .
Experimental Design
Q. What in vitro models are suitable for assessing the compound’s pharmacokinetic properties, such as permeability or metabolic stability?
- Methodological Answer : Use Caco-2 cell monolayers for permeability assays (Papp >1 ×10⁻⁶ cm/s indicates good absorption). For metabolic stability, incubate with liver microsomes (human or rat) and quantify parent compound via LC-MS/MS. CYP450 inhibition can be screened using fluorogenic substrates (e.g., CYP3A4: BFC dealkylation assay) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
